2-Chloro-4-fluoro-6-methylbenzaldehyde
Overview
Description
2-Chloro-4-fluoro-6-methylbenzaldehyde is an organic compound with the molecular weight of 172.59 . It is a solid substance with a storage temperature of 2-8°C . It is also known as CFMB.
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-4-fluoro-6-methylbenzaldehyde . The InChI code is 1S/C8H6ClFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 172.59 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Organic Synthesis Approaches
2-Chloro-4-fluoro-6-methylbenzaldehyde serves as an intermediate in the synthesis of complex molecules. For example, Daniewski et al. (2002) developed efficient methods for preparing 2-chloro-6-methylbenzoic acid, utilizing 2-chloro-6-fluorobenzaldehyde as a precursor, which upon further reactions yields the desired compound, showcasing its utility in nucleophilic aromatic substitution and carbonylation reactions (Daniewski, Liu, Püntener, & Scalone, 2002). Similarly, Wu et al. (2015) reported an improved synthesis route for 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride, an intermediate for brexpiprazole, using 2-chloro-6-fluorobenzaldehyde, highlighting a cost-effective and scalable process (Wu, Chen, Jiang, Jiang, & Shen, 2015).
Environmental Management
In environmental applications, Xiaohong et al. (2009) explored the treatment of 2-chloro-6-fluorobenzaldehyde manufacturing wastewater using XDA-1 macroporous resin, achieving significant COD removal and demonstrating the potential for pollution control and waste reuse (Xiaohong & Ltd, 2009).
Material Science and Chemistry
In the field of material science, Li, Zhang, and Wang (2016) used fluorinated benzaldehydes, including 4-fluorobenzaldehyde, to synthesize microporous polyaminals, demonstrating their efficacy in adsorbing carbon dioxide and exhibiting selectivity over nitrogen and methane. This highlights the role of fluorinated compounds in enhancing the performance of adsorbent materials (Li, Zhang, & Wang, 2016).
Anticancer Research
In anticancer research, Lawrence et al. (2003) synthesized fluorinated analogues of combretastatin A-4 using fluorinated benzaldehydes, noting that certain fluoro combretastatins retained potent cell growth inhibitory properties, demonstrating the potential of fluorinated compounds in medicinal chemistry (Lawrence, Hepworth, Rennison, McGown, & Hadfield, 2003).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-fluoro-6-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNRCKUJIMIZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-6-methylbenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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